molecular formula C6H8N4O3 B2498167 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide CAS No. 120799-99-7

2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide

Cat. No. B2498167
CAS RN: 120799-99-7
M. Wt: 184.155
InChI Key: QVGYPSRFTKMRDD-UHFFFAOYSA-N
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Description

2-(2-Methyl-4-nitro-1H-imidazol-1-yl)acetamide, also known as MNIA, is a nitroimidazole compound that has been used in the scientific research of a variety of biological processes, such as cell signaling and drug delivery. MNIA has been found to be an effective inhibitor of certain enzymes, and its ability to interact with proteins makes it a valuable tool in the study of enzyme-substrate interactions. In addition, MNIA has been used to study the effects of nitroimidazoles on the regulation of gene expression, as well as its potential as an antimicrobial agent.

Scientific Research Applications

  • Anticonvulsant Activity :

    • A study explored the anticonvulsant activity of various omega-(1H-imidazol-1-yl)-N-phenylacetamide, propionamide, and butyramide derivatives, including ones with nitro substituents, against seizures induced by maximal electroshock (MES). The investigation found that some derivatives, including those related to 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide, demonstrated significant anticonvulsant effects (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).
  • Antiparasitic Bioactivity :

    • Imidazole derivatives, including N-benzyl-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide, were tested for antiparasitic activity against Giardia intestinalis, Trichomonas vaginalis, and Entamoeba histolytica. These compounds displayed significant bioactivity in the micromolar range, indicating potential as antiparasitic agents (Hernández-Núñez et al., 2009).
  • Anticancer Activity :

    • Research involving the synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, including compounds structurally related to this compound, demonstrated notable anticancer activities. These compounds showed significant activity against human lung adenocarcinoma cells and were evaluated for selective cytotoxicity (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
  • Antifungal Agents :

    • A study on 2-(substituteddithiocarbamoyl)-N-[4-((1H-imidazol-1-yl)methyl)phenyl]acetamide derivatives revealed significant antifungal activity against strains like Candida albicans and Candida krusei. These findings highlight the potential of imidazole-based acetamides in treating fungal infections (Altındağ et al., 2017).
  • Catalytic Applications :

    • An acetamide derivative with terminal imidazole rings was synthesized and evaluated as a catalyst for alkene epoxidation with H2O2. This study indicates the potential utility of imidazole-acetamide compounds in catalysis, particularly in reactions involving oxidizing agents like hydrogen peroxide (Serafimidou, Stamatis, & Louloudi, 2008).

Mechanism of Action

Imidazole Compounds

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and has become an important synthon in the development of new drugs .

Targets of Action

Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific targets of these compounds can vary widely depending on their structure and functional groups.

Mode of Action

The mode of action of imidazole derivatives can also vary greatly. For example, some imidazole derivatives may inhibit the growth of bacteria or fungi by interfering with their cell wall synthesis, while others may act as inhibitors of certain enzymes, thereby disrupting key metabolic pathways .

Biochemical Pathways

Imidazole is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . Therefore, imidazole derivatives can potentially affect a wide range of biochemical pathways.

Pharmacokinetics

Imidazole is highly soluble in water and other polar solvents , which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The molecular and cellular effects of imidazole derivatives can vary widely depending on their specific targets and modes of action. Some may lead to cell death, while others may modulate cellular functions .

Action Environment

The action, efficacy, and stability of imidazole derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other substances .

properties

IUPAC Name

2-(2-methyl-4-nitroimidazol-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O3/c1-4-8-6(10(12)13)3-9(4)2-5(7)11/h3H,2H2,1H3,(H2,7,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVGYPSRFTKMRDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1CC(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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